![molecular formula C13H12O4 B1586660 3,5-Dimethoxy-2-naphthoic acid CAS No. 98410-68-5](/img/structure/B1586660.png)
3,5-Dimethoxy-2-naphthoic acid
Overview
Description
3,5-Dimethoxy-2-naphthoic acid (DMNA) is a chemical compound that belongs to the group of naphthoic acids. It is a derivative of 2-naphthoic acid, also known as β-naphthoic acid. The molecular formula of DMNA is C13H12O4 . It is a yellow crystalline solid.
Synthesis Analysis
DMNA can be synthesized by the reaction of 3,5-dimethoxyphenyl magnesium bromide with 2-naphthoic acid chloride. Other methods for the synthesis of DMNA have been reported in the literature .Molecular Structure Analysis
The molecular structure of DMNA consists of a naphthalene core substituted with two methoxy groups and a carboxylic acid group . The molecular weight of DMNA is 232.23 g/mol .Physical And Chemical Properties Analysis
DMNA is a yellow crystalline solid. It is soluble in hot water, ethanol, and chloroform but insoluble in cold water. The melting point of DMNA is 167-171 °C .Scientific Research Applications
3,5-Dimethoxy-2-naphthoic acid is used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, it is used as a reagent for the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It can also be used as a catalyst in various reactions, such as oxidation and hydrolysis. In biochemistry, this compound is used to study the metabolism of drugs and other substances in the body.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-2-naphthoic acid is not well understood. However, it is believed to act as a proton donor in certain reactions. It is also believed to be involved in the formation of reactive oxygen species (ROS), which can cause oxidative damage in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have antioxidant and anti-inflammatory effects. It has also been shown to reduce the expression of certain genes involved in inflammation and cell death.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,5-Dimethoxy-2-naphthoic acid in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for the use of 3,5-Dimethoxy-2-naphthoic acid in scientific research. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug synthesis and catalysis. Additionally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Finally, its use as a reagent in organic synthesis could be explored further.
Safety and Hazards
properties
IUPAC Name |
3,5-dimethoxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-11-5-3-4-8-6-10(13(14)15)12(17-2)7-9(8)11/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPNSKNCVKIPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C=C21)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361388 | |
Record name | 3,5-dimethoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98410-68-5 | |
Record name | 3,5-dimethoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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